molecular formula C13H22O2 B8607895 (3,3,5-trimethylcyclohexyl) but-2-enoate CAS No. 105937-88-0

(3,3,5-trimethylcyclohexyl) but-2-enoate

Cat. No.: B8607895
CAS No.: 105937-88-0
M. Wt: 210.31 g/mol
InChI Key: YYXFUOKJVHMJDQ-UHFFFAOYSA-N
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Description

(3,3,5-Trimethylcyclohexyl) but-2-enoate is a specialty chemical ester of significant interest in industrial research, particularly in the development of advanced fragrances and flavors . Compounds based on the 3,3,5-trimethylcyclohexyl group are valued for their complex odor profiles, often contributing woody, ambery, and fruity notes to perfume compositions and functional consumer products . Researchers utilize this ester as a key intermediate or active ingredient to enhance and modify the sensory characteristics of lotions, creams, and other perfumed goods . The compound's structure, featuring a bulky, rigid cycloaliphatic group, is also of interest in material science, similar to its acrylate and methacrylate analogs. These analogs are known to impart properties like high hardness, thermal stability, and chemical resistance when incorporated into polymer backbones, suggesting potential cross-disciplinary applications for the but-2-enoate ester in the synthesis of specialty polymers . Physical State: Liquid . Density: Approximately 0.93 g/cm³ (based on analogous compounds) . Refractive Index: Approximately n20/D 1.456 (based on analogous compounds) . Safety Notice: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use . It is the responsibility of the researcher to ensure safe handling and comply with all local and federal regulations. Hazard Statements: May cause skin and eye irritation, respiratory irritation, or an allergic skin reaction . Precautionary Statements: Wear protective gloves/eye protection. Use only in a well-ventilated area. IF ON SKIN: Wash with plenty of water. Avoid release to the environment .

Properties

CAS No.

105937-88-0

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

(3,3,5-trimethylcyclohexyl) but-2-enoate

InChI

InChI=1S/C13H22O2/c1-5-6-12(14)15-11-7-10(2)8-13(3,4)9-11/h5-6,10-11H,7-9H2,1-4H3

InChI Key

YYXFUOKJVHMJDQ-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)OC1CC(CC(C1)(C)C)C

Origin of Product

United States

Synthetic Methodologies for 3,3,5 Trimethylcyclohexyl But 2 Enoate

Esterification Approaches for the Synthesis of (3,3,5-trimethylcyclohexyl) but-2-enoate

Esterification represents the most direct and commonly employed route for the synthesis of this compound. This involves the reaction of the alcohol moiety, 3,3,5-trimethylcyclohexanol (B90689), with a suitable but-2-enoate precursor.

Direct Esterification Techniques

Direct esterification involves the reaction of 3,3,5-trimethylcyclohexanol with but-2-enoic acid, typically in the presence of an acid catalyst to facilitate the removal of water and drive the reaction towards the product. Common catalysts for this type of reaction include sulfuric acid and p-toluenesulfonic acid. The reaction is reversible, and thus, the removal of water, often through azeotropic distillation, is crucial for achieving high yields.

Alternatively, the use of a more reactive derivative of but-2-enoic acid, such as its acyl chloride or anhydride, can lead to a more facile and often irreversible reaction. For instance, the reaction of 3,3,5-trimethylcyclohexanol with but-2-enoyl chloride would proceed readily, though it generates stoichiometric amounts of hydrogen chloride as a byproduct, which needs to be neutralized.

A patent describing the synthesis of a closely related compound, cis-3,3,5-trimethylcyclohexyl tiglinate (the ester of tiglic acid, a stereoisomer of but-2-enoic acid), provides a relevant example of direct esterification. In this procedure, 3,3,5-trimethylcyclohexanol is reacted with tiglic acid in the presence of an acid catalyst, leading to the formation of the corresponding ester.

Transesterification Processes

Transesterification offers an alternative to direct esterification and involves the reaction of 3,3,5-trimethylcyclohexanol with a simple ester of but-2-enoic acid, such as methyl or ethyl but-2-enoate. This reaction is typically catalyzed by either an acid or a base. The equilibrium is driven towards the desired product by removing the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) through distillation.

A notable example from the patent literature for a similar compound, 3,3,5-trimethylcyclohexyl-3-methyl-2-butenoate, demonstrates the utility of this approach. In this synthesis, 3,3,5-trimethylcyclohexanol is heated with methyl-3-methyl-2-butenoate in the presence of a basic catalyst, sodium methylate. The methanol generated during the reaction is continuously removed via distillation to shift the equilibrium towards the formation of the final product. High yields of the desired ester can be obtained under these conditions.

Synthesis of 3,3,5-trimethylcyclohexyl Esters
Ester ProductReactantsCatalystReaction ConditionsYieldReference
3,3,5-trimethylcyclohexyl tiglinate3,3,5-trimethylcyclohexanol, Tiglic acidAcid CatalystHeating with removal of waterHigh nih.gov
3,3,5-trimethylcyclohexyl-3-methyl-2-butenoate3,3,5-trimethylcyclohexanol, Methyl-3-methyl-2-butenoateSodium methylateHeating with removal of methanolHigh nih.gov

Enzymatic Esterification Strategies for this compound

The synthesis of esters from cyclic and bulky secondary alcohols can be challenging for some lipases due to steric hindrance around the hydroxyl group. However, certain robust lipases, such as Candida antarctica lipase (B570770) B (CALB), have demonstrated efficacy in catalyzing the esterification of such challenging substrates.

A plausible enzymatic route to this compound would involve the reaction of 3,3,5-trimethylcyclohexanol with but-2-enoic acid or a simple ester thereof in a suitable organic solvent or under solvent-free conditions, with an immobilized lipase like CALB as the catalyst. The reaction progress would be influenced by factors such as temperature, substrate molar ratio, and water content. The removal of water or the alcohol byproduct is also critical in enzymatic systems to shift the equilibrium towards ester formation.

Alternative Synthetic Pathways to the this compound Scaffold

Beyond direct ester formation, alternative synthetic strategies can be conceptualized. These routes focus on the construction of the key structural components of the target molecule through C-C bond formation or the functionalization of pre-existing olefinic structures.

C-C Bond Forming Reactions in Precursor Synthesis

The synthesis of the but-2-enoate moiety can be achieved through various carbon-carbon bond-forming reactions. A classic and effective method is the aldol (B89426) condensation. For instance, the self-condensation of acetaldehyde (B116499) in the presence of a base catalyst yields 3-hydroxybutanal, which upon dehydration, affords crotonaldehyde (B89634) (but-2-enal). Subsequent oxidation of crotonaldehyde leads to the formation of crotonic acid (but-2-enoic acid). wikipedia.org

Another powerful C-C bond-forming method for the synthesis of α,β-unsaturated esters like but-2-enoates is the Wittig reaction. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide. For the synthesis of a but-2-enoate ester, acetaldehyde could be reacted with a stabilized ylide derived from a haloacetate ester, such as (triphenylphosphoranylidene)acetate, to directly form the α,β-unsaturated ester. The stereoselectivity of the Wittig reaction can often be controlled to favor the desired E- or Z-isomer of the but-2-enoate.

Selective Olefin Functionalization Routes

An alternative approach to the synthesis of this compound could involve the selective functionalization of an olefinic precursor. For instance, a molecule containing a 3,3,5-trimethylcyclohexyl group and a suitably positioned double bond could potentially be converted to the target ester.

The Heck reaction provides a powerful tool for the arylation or vinylation of alkenes and could be adapted for the synthesis of unsaturated esters. nih.govacs.orgresearchgate.netacs.orgwikipedia.org While a direct Heck reaction to form the target ester might be challenging, a related palladium-catalyzed carbonylation reaction of an appropriate halide or triflate in the presence of an alcohol and carbon monoxide could be envisioned. More specifically, a palladium-catalyzed hydroesterification of an alkyne precursor could also be a viable route to the but-2-enoate moiety.

These alternative pathways, while potentially more complex than direct esterification, offer flexibility in the design of synthetic routes and can be valuable for accessing analogs of the target molecule with varied substitution patterns.

Optimization of Reaction Parameters and Yields for this compound Synthesis

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that are often manipulated include temperature, reaction time, catalyst type and concentration, and the molar ratio of reactants.

One common synthetic route is the Fischer-Speier esterification, which involves reacting 3,3,5-trimethylcyclohexanol with but-2-enoic acid in the presence of an acid catalyst. To drive the equilibrium towards the product side, the removal of water, a byproduct, is essential. This can be achieved through methods such as azeotropic distillation.

In a typical laboratory-scale synthesis of a similar compound, 3,3,5-trimethylcyclohexyl-3-methyl-2-butenoate, the reaction mixture is heated, and the resulting product is purified by fractionation and distillation. google.com For the synthesis of this compound, a similar approach can be adopted. The optimization would involve a systematic study of how varying the aforementioned parameters affects the reaction outcome.

A factorial design of experiments can be employed to efficiently study the influence of multiple variables on the reaction yield. rsc.org For instance, a two-level factorial design could investigate the effect of high and low settings for temperature, catalyst loading, and reaction time.

Table 1: Illustrative Parameters for Optimization of this compound Synthesis

ParameterRange/TypeRationale
Temperature (°C) 80 - 140To increase reaction rate while avoiding side reactions or decomposition.
Catalyst Sulfuric acid, p-Toluenesulfonic acid, Solid acid catalystsTo protonate the carbonyl group of the carboxylic acid, making it more electrophilic.
Molar Ratio (Alcohol:Acid) 1:1 to 1:1.5Using an excess of one reactant can shift the equilibrium to favor product formation.
Reaction Time (h) 2 - 8To ensure the reaction proceeds to completion without the formation of degradation products.

Detailed research findings for analogous esterification reactions have shown that significant increases in yield can be achieved through such optimization. For example, in the synthesis of cinnamyl butyrate, optimizing parameters led to an increase in isolated yield from 49.4% to 94.3%. rsc.org Similar improvements could be expected for the synthesis of this compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This involves considering aspects such as the use of less hazardous chemicals, renewable feedstocks, and energy efficiency.

Atom Economy: The ideal synthesis would have a high atom economy, meaning that most of the atoms from the reactants are incorporated into the final product. Direct esterification has a good atom economy, with water being the only byproduct.

Use of Safer Solvents: Traditional esterification reactions may use hazardous solvents like toluene (B28343) for azeotropic water removal. Green alternatives include solvent-free systems or the use of greener solvents. rsc.org For instance, conducting the reaction in a solvent-free medium, where one of the reactants acts as the solvent, can significantly reduce waste.

Catalysis: The use of heterogeneous solid acid catalysts instead of homogeneous mineral acids like sulfuric acid is a key green chemistry approach. Solid catalysts can be easily recovered and reused, minimizing waste and simplifying product purification. Examples of solid acid catalysts include zeolites, ion-exchange resins, and supported metal oxides.

Renewable Feedstocks: While 3,3,5-trimethylcyclohexanol is typically derived from petrochemical sources via the hydrogenation of isophorone (B1672270), research into producing cyclic alcohols from renewable bio-based feedstocks is an active area. google.com But-2-enoic acid (crotonic acid) can potentially be produced from biomass-derived platform chemicals.

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and shorter reaction times can significantly reduce energy consumption. Microwave-assisted synthesis is one technique that can often accelerate reaction rates and reduce energy input compared to conventional heating.

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

Green Chemistry PrincipleApplication in Synthesis
Prevention Optimizing the reaction to minimize byproduct formation.
Atom Economy Utilizing direct esterification to maximize the incorporation of reactant atoms into the final product.
Less Hazardous Chemical Syntheses Replacing strong mineral acids with solid acid catalysts. researchgate.net
Designing Safer Chemicals The target molecule itself is used in the fragrance industry, and its environmental and toxicological profile would be a consideration. google.com
Safer Solvents and Auxiliaries Employing solvent-free reaction conditions or using benign solvents. rsc.org
Design for Energy Efficiency Utilizing microwave irradiation or optimizing for lower reaction temperatures.
Use of Renewable Feedstocks Investigating bio-based routes for the synthesis of 3,3,5-trimethylcyclohexanol and but-2-enoic acid. researchgate.net
Reduce Derivatives Direct esterification avoids the need for protecting groups.
Catalysis Employing recyclable heterogeneous catalysts.

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly. The E-factor (environmental factor), which measures the mass of waste produced per unit of product, can be significantly lowered through these approaches. rsc.org

Elucidation of Reaction Mechanisms and Kinetics of 3,3,5 Trimethylcyclohexyl But 2 Enoate

Hydrolytic Stability and Mechanism of (3,3,5-trimethylcyclohexyl) but-2-enoate

The hydrolysis of this compound, the cleavage of the ester bond to yield but-2-enoic acid and 3,3,5-trimethylcyclohexanol (B90689), can proceed under acidic, basic, and neutral conditions. The rates and mechanisms are significantly influenced by the steric bulk of the 3,3,5-trimethylcyclohexyl moiety.

Acid-Catalyzed Hydrolysis Kinetics

Acid-catalyzed hydrolysis of esters typically proceeds via the AAC2 mechanism, a bimolecular process involving acyl-oxygen cleavage. youtube.com The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. After a proton transfer, the alcohol moiety is eliminated, and deprotonation of the resulting protonated carboxylic acid yields the final products.

The kinetics of this reaction are generally second-order, being first-order in both the ester and the acid catalyst. However, for sterically hindered esters like this compound, the rate of hydrolysis is expected to be significantly slower than that of less hindered esters. google.comacs.org The bulky 3,3,5-trimethylcyclohexyl group impedes the approach of the nucleophilic water molecule to the carbonyl carbon. In cases of extreme steric hindrance, an AAL1 mechanism, involving a unimolecular cleavage of the alkyl-oxygen bond to form a stable carbocation, might be considered, though this is less common for esters derived from secondary alcohols unless the carbocation is particularly stable. ucoz.com

Table 1: Illustrative Kinetic Data for Acid-Catalyzed Hydrolysis of Esters at 25°C (Note: Data for this compound is an educated estimate based on steric hindrance principles, as direct experimental data is unavailable.)

EsterRate Constant (M⁻¹s⁻¹)Relative Rate
Ethyl but-2-enoate~1 x 10⁻⁴100
Isopropyl but-2-enoate~5 x 10⁻⁵50
This compoundEstimated < 1 x 10⁻⁶<1

Base-Catalyzed Hydrolysis Kinetics

Base-catalyzed hydrolysis, or saponification, of esters typically follows the BAC2 mechanism, a bimolecular acyl-oxygen cleavage pathway. masterorganicchemistry.comlibretexts.org The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the alkoxide leaving group to form a carboxylic acid, which is then deprotonated by the base to form a carboxylate salt. This final deprotonation step is essentially irreversible and drives the reaction to completion. saskoer.ca

The kinetics are typically second-order, being first-order in both the ester and the hydroxide ion. chemrxiv.org Similar to acid-catalyzed hydrolysis, the steric hindrance from the 3,3,5-trimethylcyclohexyl group is expected to significantly decrease the rate of base-catalyzed hydrolysis compared to less bulky esters. chemrxiv.org The approach of the hydroxide nucleophile to the carbonyl center is sterically hindered.

Table 2: Illustrative Kinetic Data for Base-Catalyzed Hydrolysis of Esters at 25°C (Note: Data for this compound is an educated estimate based on steric hindrance principles, as direct experimental data is unavailable.)

EsterRate Constant (M⁻¹s⁻¹)Relative Rate
Ethyl but-2-enoate~2 x 10⁻²100
Isopropyl but-2-enoate~1 x 10⁻²50
This compoundEstimated < 5 x 10⁻⁴<2.5

Neutral Hydrolysis Pathways

Neutral hydrolysis of esters is generally a very slow process. nih.gov The mechanism is thought to be initiated by the autoionization of water, which can then lead to either protonation of the ester (acid-initiated pathway) or formation of a hydroxide ion that acts as a nucleophile (base-initiated pathway). nih.govresearchgate.net For unactivated esters, the process is extremely slow at neutral pH and ambient temperature. Given the steric hindrance and the electronic nature of the but-2-enoate moiety, the neutral hydrolysis of this compound is expected to be negligible under normal conditions.

Thermal Degradation Kinetics and Mechanism of this compound

The thermal degradation of esters can proceed through several pathways, with the most common being a unimolecular elimination reaction involving a six-membered cyclic transition state, provided there is a hydrogen atom on the β-carbon of the alcohol moiety. dtic.mil This process, often referred to as a cis-elimination, results in the formation of an alkene and a carboxylic acid. researchgate.net In the case of this compound, there are β-hydrogens available on the cyclohexyl ring, making this a plausible degradation pathway. The products would be 3,3,5-trimethylcyclohexene and but-2-enoic acid.

Alternative thermal degradation pathways include homolytic cleavage of the C-O or C-C bonds at higher temperatures, leading to a variety of radical species and subsequent decomposition products. nih.govmdpi.com The presence of the double bond in the but-2-enoate moiety might also influence the degradation mechanism, potentially participating in radical-induced polymerization or other side reactions at elevated temperatures. The kinetics of thermal degradation are typically first-order, and the activation energy for the cis-elimination of esters is generally in the range of 40-50 kcal/mol. dtic.mil

Table 3: Potential Products of Thermal Degradation of this compound

Degradation PathwayMajor Products
cis-Elimination3,3,5-Trimethylcyclohexene, But-2-enoic acid
Radical HomolysisVarious smaller alkenes, aldehydes, and radical fragments

Photochemical Reactivity of the But-2-enoate Moiety

The but-2-enoate moiety in this compound is an α,β-unsaturated carbonyl system, which is known to be photochemically active. The most common photochemical reaction for such systems is the [2+2] cycloaddition, which can occur either intermolecularly with another alkene or intramolecularly if a suitable double bond is present elsewhere in the molecule. organicreactions.orgresearchgate.net Upon absorption of UV light, the α,β-unsaturated ester can be excited to a singlet or triplet state, which then reacts with a ground-state alkene to form a cyclobutane ring. acs.org

The regiochemistry and stereochemistry of the [2+2] cycloaddition are dependent on the nature of the excited state and the steric and electronic properties of the reactants. For this compound, intermolecular [2+2] cycloaddition with other unsaturated molecules is a likely reaction pathway under photolytic conditions. The bulky 3,3,5-trimethylcyclohexyl group would be expected to influence the stereochemical outcome of such reactions, potentially favoring the formation of one diastereomer over others.

Investigating the Reaction Pathways of this compound with Specific Reagents

The but-2-enoate moiety possesses two primary electrophilic centers: the carbonyl carbon and the β-carbon of the carbon-carbon double bond. This dual reactivity allows for reactions with a variety of nucleophiles.

1,2-Addition vs. 1,4-Conjugate Addition: Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to attack the carbonyl carbon in a 1,2-addition, leading to the formation of tertiary alcohols after a second addition. lumenlearning.com Softer nucleophiles, such as cuprates, amines, and thiols, typically favor 1,4-conjugate addition (Michael addition) to the β-carbon, resulting in the formation of a β-substituted ester. nih.gov

Reactions with Electrophiles: The carbon-carbon double bond can also react with electrophiles. For instance, halogenation with Br₂ would lead to the formation of a dibromo derivative. Epoxidation with a peroxy acid would form an epoxide at the double bond.

Reduction: The ester can be reduced by strong reducing agents like lithium aluminum hydride (LiAlH₄). This would reduce both the ester functionality to a primary alcohol and the carbon-carbon double bond, ultimately yielding 3,3,5-trimethylcyclohexanol and butan-1-ol. youtube.com

The steric hindrance of the 3,3,5-trimethylcyclohexyl group will likely play a significant role in modulating the rates and, in some cases, the regioselectivity of these reactions.

Table 4: Predicted Reactivity of this compound with Various Reagents

ReagentExpected Major Product(s)Reaction Type
H₃O⁺, heat3,3,5-Trimethylcyclohexanol, But-2-enoic acidAcid-catalyzed hydrolysis
NaOH, H₂O, heat3,3,5-Trimethylcyclohexanol, Sodium but-2-enoateBase-catalyzed hydrolysis
1. LiAlH₄, 2. H₃O⁺3,3,5-Trimethylcyclohexanol, Butan-1-olReduction
R₂CuLi(3,3,5-trimethylcyclohexyl) 3-(R)-butanoate1,4-Conjugate addition
Br₂(3,3,5-trimethylcyclohexyl) 2,3-dibromobutanoateElectrophilic addition
UV light, alkeneCyclobutane derivative[2+2] Cycloaddition

Stereochemical Aspects of Reactions Involving this compound

The stereochemical outcomes of reactions involving this compound are intrinsically linked to the inherent chirality of the 3,3,5-trimethylcyclohexyl moiety. This bulky and stereochemically complex alcohol portion of the ester acts as a chiral auxiliary, influencing the stereoselectivity of reactions at the prochiral α,β-unsaturated system of the but-2-enoate group. The spatial arrangement of the methyl groups on the cyclohexane (B81311) ring dictates the facial selectivity of approaching reagents, leading to the preferential formation of one diastereomer over another.

The 3,3,5-trimethylcyclohexanol precursor can exist as different stereoisomers, primarily the cis and trans diastereomers, each of which is chiral and exists as a pair of enantiomers. The relative orientation of the hydroxyl group (and subsequently the ester linkage) to the methyl groups at positions 3 and 5 is crucial in determining the steric environment around the but-2-enoate double bond. For instance, the synthesis of this compound can be achieved with a high content of the cis isomer by starting with 3,3,5-trimethylcyclohexanol that has a correspondingly high cis content. google.com This preservation of the alcohol's stereochemistry is fundamental to its role in directing subsequent reactions.

In reactions such as conjugate additions (Michael additions), epoxidations, and dihydroxylations, the 3,3,5-trimethylcyclohexyl group serves to block one of the two diastereotopic faces of the but-2-enoate double bond. Reagents will preferentially approach from the less sterically hindered face, resulting in a diastereoselective transformation. The degree of this diastereoselectivity is dependent on several factors, including the nature of the reagent, the reaction conditions, and the specific stereoisomer of the trimethylcyclohexyl group employed.

For example, in a hypothetical Michael addition of a nucleophile to this compound, the chiral cyclohexyl group would direct the incoming nucleophile to one of the two prochiral carbons of the double bond from a specific trajectory. This is a common strategy in asymmetric synthesis, where a chiral auxiliary is temporarily attached to a substrate to control the stereochemistry of a reaction, and is later removed. nih.gov

The table below illustrates a hypothetical outcome for a diastereoselective Michael addition reaction, showcasing how the stereochemistry of the chiral auxiliary could influence the product distribution.

EntryStereoisomer of (3,3,5-trimethylcyclohexyl) groupReagentDiastereomeric Ratio (d.r.)
1(cis)-(1R,5S)Lithium dimethylcuprate90:10
2(trans)-(1R,5R)Lithium dimethylcuprate75:25
3(cis)-(1R,5S)Nitromethane / DBU85:15
4(trans)-(1R,5R)Nitromethane / DBU60:40

This is a hypothetical data table created to illustrate the principles of diastereoselectivity. The values are not based on experimental results for this specific compound.

The higher diastereoselectivity predicted for the cis isomer in this hypothetical scenario is based on the principle that one face of the reactive but-2-enoate is more effectively shielded due to the axial or pseudoaxial orientation of one or more of the methyl groups on the cyclohexane ring. In contrast, the trans isomer may present a less differentiated steric environment, leading to lower diastereoselectivity.

The stereochemical course of these reactions is also influenced by the conformation of the cyclohexane ring and the orientation of the ester group. Computational studies on similar systems have shown that the preferred conformation of the chiral auxiliary is key to predicting the stereochemical outcome. researchgate.net The interplay of steric and electronic factors in the transition state ultimately determines the facial selectivity.

Advanced Spectroscopic and Chromatographic Characterization of 3,3,5 Trimethylcyclohexyl But 2 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic compounds in solution. For (3,3,5-trimethylcyclohexyl) but-2-enoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of the atomic connectivity and spatial arrangement.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the trimethylcyclohexyl and but-2-enoate moieties. The chemical shifts are influenced by the electron-withdrawing effect of the ester group and the local electronic environment of each proton.

The vinylic protons of the but-2-enoate group are expected to appear as a doublet of quartets (for H-2) and a doublet of quartets (for H-3), with a characteristic trans-coupling constant (³JH2-H3) of approximately 15 Hz. The methyl group attached to the double bond (H-4) would appear as a doublet.

The protons on the 3,3,5-trimethylcyclohexyl ring will present a more complex pattern due to diastereotopicity and conformational effects. The proton at C-1, being attached to the oxygen atom of the ester, is expected to be deshielded and appear as a multiplet. The geminal methyl groups at C-3 would likely show as two distinct singlets, while the methyl group at C-5 would be a doublet.

The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon of the ester at a downfield chemical shift (around 166 ppm), and the vinylic carbons between 120-145 ppm. The carbons of the trimethylcyclohexyl ring would appear in the aliphatic region.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (Hz)
H-14.80 - 5.00m-
H-25.80 - 5.90dq³JH2-H3 = 15.0, ⁴JH2-H4 = 1.8
H-36.90 - 7.00dq³JH2-H3 = 15.0, ³JH3-H4 = 6.8
H-41.85 - 1.95dd³JH3-H4 = 6.8, ⁴JH2-H4 = 1.8
Cyclohexyl Protons0.80 - 2.00m-
3,3-(CH₃)₂0.85 - 0.95s-
5-CH₃0.90 - 1.00dJ = 6.5

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C=O166.0
C-3 (butenoate)144.5
C-2 (butenoate)122.5
C-1 (cyclohexyl)72.0 - 75.0
Cyclohexyl Carbons20.0 - 50.0
C-4 (butenoate)18.0
Methyl Carbons20.0 - 30.0

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed between the vinylic protons H-2 and H-3 of the but-2-enoate moiety, and between H-3 and the methyl protons H-4. Within the cyclohexyl ring, COSY would help trace the connectivity between adjacent protons, aiding in the assignment of the complex multiplets.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would unequivocally link each proton signal to its corresponding carbon signal, for instance, confirming the attachment of the downfield proton at C-1 to the carbon atom also bonded to the ester oxygen.

The 3,3,5-trimethylcyclohexyl ring is subject to conformational isomerism, primarily a chair-chair interconversion. libretexts.orgacs.orglibretexts.orgyoutube.com At room temperature, this interconversion may be rapid on the NMR timescale, leading to averaged signals for the axial and equatorial protons. However, at lower temperatures, this process could be slowed down, potentially resulting in the observation of distinct signals for the axial and equatorial conformers. Dynamic NMR studies, involving the acquisition of spectra at various temperatures, could provide valuable information about the energy barrier of this conformational change and the preferred conformation of the cyclohexyl ring. libretexts.orgacs.orglibretexts.orgyoutube.com The steric bulk of the substituents would influence the equilibrium between the two chair forms.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Accurate Mass Determination

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which is invaluable for structural confirmation.

High-resolution mass spectrometry would be used to determine the accurate mass of the molecular ion of this compound. This allows for the unambiguous determination of its elemental formula (C₁₃H₂₂O₂), distinguishing it from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide detailed structural information. For this compound, several key fragmentation pathways are anticipated. libretexts.orgchemistrynotmystery.comnih.gov

A primary fragmentation would be the cleavage of the ester bond. This can lead to the formation of a but-2-enoyl (crotonoyl) acylium ion ([C₄H₅O]⁺) with a characteristic m/z of 69. Another significant fragmentation pathway would involve the loss of the but-2-enoic acid molecule from the molecular ion, resulting in a trimethylcyclohexene cation. Further fragmentation of the trimethylcyclohexyl ring would also be expected, leading to a series of smaller aliphatic ions.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Ion Fragmentation Pathway
210[C₁₃H₂₂O₂]⁺˙Molecular Ion
124[C₉H₁₆]⁺˙Loss of but-2-enoic acid
109[C₈H₁₃]⁺Fragmentation of the cyclohexyl ring
83[C₆H₁₁]⁺Further fragmentation of the cyclohexyl ring
69[C₄H₅O]⁺But-2-enoyl (crotonoyl) acylium ion

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of molecular structures by identifying the functional groups present. For this compound, these techniques provide a detailed fingerprint of its key structural features, particularly the ester and alkene moieties.

Infrared (IR) Spectroscopy is based on the absorption of infrared radiation at frequencies corresponding to the vibrational modes of specific bonds within a molecule. The IR spectrum of this compound is expected to be dominated by strong absorptions related to the carbonyl group of the ester and the carbon-carbon double bond of the butenoate chain.

A prominent and sharp absorption band is anticipated for the C=O stretching vibration of the α,β-unsaturated ester. Due to conjugation with the C=C double bond, this peak is typically shifted to a lower wavenumber compared to a saturated ester, appearing in the range of 1715-1730 cm⁻¹. Another key feature is the C=C stretching vibration, which is expected to produce a medium-intensity band around 1650-1680 cm⁻¹. The spectrum will also display strong bands corresponding to the C-O stretching vibrations of the ester group, typically found in the 1250-1000 cm⁻¹ region. Additionally, characteristic C-H stretching and bending vibrations for the trimethylcyclohexyl ring and the butenoate moiety will be present.

Raman Spectroscopy , which relies on the inelastic scattering of monochromatic light, offers complementary information to IR spectroscopy. Raman is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretching vibration of the butenoate group is expected to produce a strong and distinct signal in the Raman spectrum, often more intense than in the corresponding IR spectrum. The C=O stretch of the ester is also Raman active, typically appearing in a similar region as in the IR spectrum. The various C-C bond vibrations within the trimethylcyclohexyl ring will also contribute to the Raman spectrum, providing further structural detail.

The table below summarizes the expected characteristic vibrational frequencies for this compound.

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹) Intensity
C=O (α,β-unsaturated ester)Stretching1715 - 17301715 - 1730Strong (IR), Medium (Raman)
C=C (alkene)Stretching1650 - 16801650 - 1680Medium (IR), Strong (Raman)
C-O (ester)Stretching1250 - 1000Present, often weakerStrong (IR)
=C-H (alkene)Bending (out-of-plane)960 - 990WeakMedium to Strong (IR)
C-H (alkane)Stretching2850 - 29602850 - 2960Strong
C-H (alkane)Bending1370 - 14651370 - 1465Medium

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for the analysis of volatile and semi-volatile compounds, making it well-suited for assessing the purity of this compound and identifying any volatile impurities. In GC-MS, the gas chromatograph separates the components of a mixture based on their volatility and interaction with a stationary phase, and the mass spectrometer provides structural information by fragmenting the eluted compounds and analyzing the mass-to-charge ratio of the resulting ions.

For the analysis of this compound, a non-polar or medium-polarity capillary column, such as one coated with a phenyl polysiloxane stationary phase, would be appropriate. The separation would be achieved based on the boiling points and polarities of the components in the sample.

The mass spectrum of the parent compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. However, this peak may be of low intensity due to the susceptibility of esters to fragmentation upon electron ionization. The fragmentation pattern will be characteristic of the molecule's structure. Key fragmentation pathways for esters include:

α-cleavage: Breakage of the bond adjacent to the carbonyl group, which can lead to the loss of the alkoxy group (-O-trimethylcyclohexyl) or the butenoate group.

McLafferty rearrangement: A characteristic rearrangement for esters with sufficiently long alkyl chains, though less likely to be the primary pathway for the butenoate moiety.

Loss of the cyclohexyl ring: Fragmentation of the ester can lead to the loss of the trimethylcyclohexyl group or fragments thereof.

Commonly observed fragments would include ions corresponding to the butenoyl cation and fragments arising from the trimethylcyclohexyl ring. The table below lists some of the predicted key ions in the mass spectrum of this compound.

m/z (mass/charge) Predicted Fragment Ion Possible Origin
210[C₁₃H₂₂O₂]⁺Molecular Ion (M⁺)
139[C₉H₁₅]⁺Trimethylcyclohexyl cation
69[C₄H₅O]⁺Butenoyl cation
55[C₄H₇]⁺Butyl cation or fragment from cyclohexyl ring
41[C₃H₅]⁺Allyl cation

This technique is highly sensitive and can detect trace amounts of volatile impurities, such as residual starting materials (e.g., 3,3,5-trimethylcyclohexanol (B90689) and but-2-enoyl chloride) or by-products from the synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. For a compound like this compound, HPLC is particularly valuable for assessing purity and for the separation of potential isomers.

Given the non-polar nature of the molecule, a reversed-phase HPLC method would be the most suitable approach. In this mode, a non-polar stationary phase (such as C18 or C8 silica) is used with a polar mobile phase. A typical mobile phase for this compound would be a mixture of acetonitrile (B52724) or methanol (B129727) and water.

A method for a structurally similar compound, 3,3,5-trimethylcyclohexyl 2-methylprop-2-enoate, utilizes a reversed-phase column with a mobile phase of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for MS-compatibility. sielc.com This suggests a similar approach would be effective for this compound.

One of the key applications of HPLC for this compound is the separation of geometric isomers. The but-2-enoate moiety can exist as either the cis (Z) or trans (E) isomer. These isomers have different spatial arrangements and can often be separated by HPLC due to their differing interactions with the stationary phase. Typically, the trans isomer is more stable and often the major product in a synthesis. A well-optimized HPLC method can resolve the peaks corresponding to these two isomers, allowing for their individual quantification and an assessment of the isomeric purity of the sample.

The table below outlines a potential set of HPLC conditions for the analysis of this compound, based on methods for similar compounds.

Parameter Condition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water
Detector UV detector (set at a wavelength to detect the C=C bond, e.g., ~210 nm)
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 30 °C)

By using this HPLC method, a chromatogram showing a major peak for the main isomer of this compound and potentially a smaller peak for the other geometric isomer or any non-volatile impurities can be obtained. This allows for a precise determination of the compound's purity.

Computational Chemistry and Molecular Modeling of 3,3,5 Trimethylcyclohexyl But 2 Enoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DLT), offer a powerful lens through which to examine the electronic structure and predict the reactivity of (3,3,5-trimethylcyclohexyl) but-2-enoate. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

The conformational landscape of this compound is primarily dictated by the stereochemistry of the trimethylcyclohexyl ring and the orientation of the but-2-enoate group. The trimethylcyclohexyl moiety can exist in several chair and boat conformations, with the chair forms being significantly more stable. For the 3,3,5-trimethylcyclohexyl group, the lowest energy chair conformation is one that minimizes steric strain from 1,3-diaxial interactions. libretexts.org The methyl groups at the C3 position create significant steric bulk, influencing the preferred orientation of the ester substituent at C1.

DFT calculations, for instance using the B3LYP functional with a 6-31G* basis set, can elucidate the relative energies of different conformers. The but-2-enoate ester group can be positioned either axially or equatorially on the cyclohexane (B81311) ring. Computational studies on analogous substituted cyclohexyl esters have consistently shown that conformers with bulky substituents in the equatorial position are energetically favored to avoid steric clashes with axial hydrogens. researchgate.net Therefore, the equatorial conformer of this compound is predicted to be the global minimum on the potential energy surface. The energy difference between the equatorial and axial conformers is a key parameter derived from these calculations.

Hypothetical DFT-Calculated Relative Energies for this compound Conformers:

ConformerRelative Energy (kcal/mol)Boltzmann Population (%) at 298.15 K
Chair, Equatorial Ester0.00~99.0
Chair, Axial Ester~2.50~1.0
Twist-Boat, Equatorial-like Ester~5.50&lt;0.1
Twist-Boat, Axial-like Ester~6.00&lt;0.1

DFT calculations are a reliable tool for predicting various spectroscopic parameters, which can aid in the structural elucidation and characterization of this compound. By calculating the vibrational frequencies, it is possible to predict the Infrared (IR) and Raman spectra of the molecule. researchgate.netaps.org Similarly, by computing the nuclear magnetic shielding tensors, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netgithub.io

These predictions are typically performed on the lowest energy conformer. The accuracy of these predictions can be enhanced by employing larger basis sets and including solvent effects through models like the Polarizable Continuum Model (PCM). researchgate.net Comparing the computationally predicted spectra with experimental data serves as a stringent validation of the computed structure.

Hypothetical DFT-Predicted Vibrational Frequencies and NMR Chemical Shifts for the Equatorial Conformer:

Parameter TypeKey Predicted ValuesDescription
IR Frequency (cm⁻¹)~1720C=O stretch of the α,β-unsaturated ester
IR Frequency (cm⁻¹)~1650C=C stretch of the butenoate moiety
¹³C NMR Shift (ppm)~166Carbonyl carbon of the ester
¹³C NMR Shift (ppm)~122-145Olefinic carbons of the butenoate moiety
¹H NMR Shift (ppm)~5.8-7.0Olefinic protons of the butenoate moiety

The reactivity of this compound is characterized by reactions at the ester functional group and the α,β-unsaturated system. Key reactions include hydrolysis of the ester and nucleophilic (Michael) addition to the carbon-carbon double bond. DFT can be used to model the reaction pathways and locate the transition state (TS) structures for these transformations. nih.gov

The activation energy (ΔG‡), which is the energy difference between the reactants and the transition state, determines the reaction rate. For ester hydrolysis, computational models can compare acid-catalyzed and base-catalyzed mechanisms, typically involving tetrahedral intermediates. researchgate.netacs.org For the Michael addition, the approach of a nucleophile to the β-carbon of the butenoate system can be modeled. nih.govresearchgate.net Transition state analysis provides insights into the reaction mechanism and factors influencing reactivity, such as steric hindrance from the bulky trimethylcyclohexyl group.

Hypothetical DFT-Calculated Activation Energies for Key Reactions:

ReactionCatalyst/ConditionPredicted Activation Energy (ΔG‡, kcal/mol)
Ester HydrolysisBase-catalyzed (OH⁻)~15-20
Ester HydrolysisAcid-catalyzed (H₃O⁺)~20-25
Michael Addition (e.g., with a thiol)Neutral~25-30

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide detailed information about specific, stable conformations, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation in a simulated environment (e.g., in a solvent like water or ethanol).

These simulations are particularly useful for understanding the flexibility of the molecule, including the rate of ring flipping of the cyclohexane moiety and the rotation around single bonds. By analyzing the trajectory, one can map the conformational space and identify the most populated conformational states, which can then be used as starting points for more accurate quantum chemical calculations. MD simulations can also provide insights into intermolecular interactions with solvent molecules or other solutes. mdpi.com

In Silico Prediction of Chemical Transformations and Product Distributions

Computational tools can predict the likely metabolic fate and degradation pathways of this compound. nih.govpensoft.net Knowledge-based systems, which contain databases of known metabolic reactions, can identify susceptible sites in the molecule. For this compound, the primary predicted metabolic transformations would be:

Ester Hydrolysis: Cleavage of the ester bond by esterase enzymes to yield 3,3,5-trimethylcyclohexanol (B90689) and but-2-enoic acid. This is often a major metabolic pathway for ester-containing fragrance ingredients. pensoft.net

Oxidation: Cytochrome P450 enzymes could hydroxylate the trimethylcyclohexyl ring at various positions or potentially oxidize the methyl groups.

Double Bond Reduction: The α,β-unsaturated double bond could be reduced by reductases.

These predictive models help in assessing the potential for bioaccumulation and persistence in the environment. researchgate.net

Structure-Reactivity Relationship (SAR) Modeling for this compound and its Analogs

Structure-Reactivity Relationship (SAR) models establish a connection between a molecule's chemical structure and its reactivity or biological activity. researchgate.net For a compound like this compound, SAR can be used to predict properties such as its skin sensitization potential, which is relevant for fragrance ingredients. The reactivity of the α,β-unsaturated ester system as a Michael acceptor is a known structural alert for sensitization.

By creating a series of virtual analogs—for example, by varying the substitution pattern on the cyclohexyl ring or changing the ester alkyl chain—and calculating relevant molecular descriptors (e.g., electronic properties like LUMO energy, steric parameters), one can build a model. nih.gov For instance, increasing the steric bulk around the ester or the double bond might decrease the rate of hydrolysis or Michael addition, respectively. Such models are valuable for designing safer chemicals with desired properties.

Synthesis and Study of Chemical Derivatives and Analogs of 3,3,5 Trimethylcyclohexyl But 2 Enoate

Modification Strategies at the But-2-enoate Moiety

The but-2-enoate portion of the molecule contains two primary reactive sites: the ester functional group and the carbon-carbon double bond. These sites allow for a range of chemical transformations to produce a variety of derivatives.

The ester linkage in (3,3,5-trimethylcyclohexyl) but-2-enoate can be cleaved through hydrolysis or utilized in transesterification reactions to generate a library of new ester analogs.

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield its constituent parts: 3,3,5-trimethylcyclohexanol (B90689) and but-2-enoic acid. This reaction is fundamental for retrieving the valuable substituted cyclohexanol precursor for other synthetic applications.

Transesterification: A more direct route to new esters is transesterification, which involves reacting the parent ester with a different alcohol in the presence of an acid or base catalyst. This process exchanges the original 3,3,5-trimethylcyclohexyl group for a new alkoxy group. This strategy is efficient as it avoids the isolation of the intermediate carboxylic acid. For instance, using ethanol as the solvent and reactant would yield ethyl but-2-enoate, while using benzyl alcohol would produce benzyl but-2-enoate. These reactions are typically equilibrium-driven; therefore, using the desired alcohol as a solvent helps to shift the equilibrium toward the product.

Enzymatic esterification and transesterification, often employing lipases, present a milder and more selective alternative to chemical methods, potentially avoiding side reactions associated with harsh acidic or basic conditions.

Table 1: Examples of Re-esterification Reactions

Parent Ester Reactant Alcohol Catalyst Potential Product
This compound Methanol (B129727) H₂SO₄ or NaOMe Methyl but-2-enoate
This compound Isopropanol H₂SO₄ or NaO-iPr Isopropyl but-2-enoate

The carbon-carbon double bond in the but-2-enoate moiety is an electron-deficient alkene due to the conjugation with the carbonyl group, yet it remains susceptible to a variety of addition reactions.

Hydrogenation: The double bond can be reduced through catalytic hydrogenation. Using standard catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) with hydrogen gas, the but-2-enoate is converted to its saturated analog, (3,3,5-trimethylcyclohexyl) butanoate. This modification removes the rigidity and electrophilicity of the α,β-unsaturated system, leading to a more flexible and less reactive derivative.

Epoxidation: The olefin can be converted into an epoxide, forming (3,3,5-trimethylcyclohexyl) 2,3-epoxybutanoate. Because the double bond is electron-deficient, strong electrophilic oxidizing agents are typically required. Reagents like meta-chloroperoxybenzoic acid (mCPBA) are effective for this transformation. acs.orgnih.gov The resulting epoxy esters, also known as glycidic esters, are valuable synthetic intermediates. Asymmetric epoxidation methods, using chiral catalysts, can be employed to produce specific stereoisomers of the epoxide, which is crucial for applications where chirality is important. researchgate.netnih.govdntb.gov.ua

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond proceeds via an electrophilic addition mechanism. nih.gov The reaction typically forms a cyclic halonium ion intermediate, which is then attacked by the halide ion from the opposite face. wikipedia.orgnih.gov This results in the anti-addition of the two halogen atoms, yielding a dihalogenated derivative, such as (3,3,5-trimethylcyclohexyl) 2,3-dibromobutanoate. The distinct orange-brown color of bromine disappears upon reaction, which can serve as a qualitative test for the presence of the double bond. nih.gov

Table 2: Olefin Functionalization Reactions

Reaction Reagent(s) Product Key Features
Hydrogenation H₂, Pd/C (3,3,5-trimethylcyclohexyl) butanoate Saturation of the C=C bond
Epoxidation mCPBA (3,3,5-trimethylcyclohexyl) 2,3-epoxybutanoate Forms a three-membered oxirane ring

Modification Strategies at the 3,3,5-trimethylcyclohexyl Moiety

Modifying the saturated carbocyclic ring is generally more challenging than functionalizing the but-2-enoate moiety due to the lower reactivity of C-C and C-H single bonds. However, various strategies can be employed to introduce new functional groups or alter the ring structure itself.

The introduction of new substituents onto the 3,3,5-trimethylcyclohexyl ring requires breaking strong C-H bonds. Modern synthetic methods, such as transition-metal-catalyzed C-H functionalization, provide pathways to achieve this selectively. acs.org

The stereochemistry of the cyclohexane (B81311) ring plays a critical role in these modifications. The 3,3,5-trimethylcyclohexyl group exists predominantly in a chair conformation. Substituents preferentially occupy the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. ucalgary.camasterorganicchemistry.com Any new substituent introduced onto the ring will also have a preference for the equatorial position, and the existing methyl groups will sterically direct incoming reagents, influencing the regioselectivity and stereoselectivity of the reaction. For example, the introduction of a hydroxyl group via oxidation would likely occur at a less hindered carbon atom, and the resulting alcohol would preferentially adopt an equatorial orientation.

Altering the size of the cyclohexane ring involves skeletal rearrangements, which can be achieved through several synthetic routes.

Ring Contraction: Ring contraction reactions can convert six-membered rings into five-membered rings. One classic method is the Favorskii rearrangement, which involves the treatment of a cyclic α-halo ketone with a base. chemistrysteps.com To apply this to the 3,3,5-trimethylcyclohexyl moiety, the ring would first need to be oxidized to introduce a ketone and then halogenated at an adjacent carbon. Subsequent treatment with a base like sodium hydroxide would induce rearrangement and contraction to a substituted cyclopentane carboxylic acid derivative.

Ring Expansion: Conversely, ring expansion can transform the cyclohexane into a cycloheptane ring. Reactions like the Tiffeneau–Demjanov rearrangement can achieve this. masterorganicchemistry.com This process typically involves converting a cyclic ketone into a cyanohydrin, followed by reduction to a β-amino alcohol and treatment with nitrous acid to form a carbocation that initiates the expansion. Such a modification would significantly alter the steric profile of the molecule.

Oxidative Cleavage: A more drastic modification is the oxidative cleavage of the ring. Strong oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄) under harsh conditions can break the C-C bonds of the ring, converting the cyclic structure into an acyclic dicarboxylic acid or other linear, oxygenated products. nih.govyoutube.com For example, cleavage of the bond between C1 and C2 would lead to a substituted heptane-1,7-dioic acid derivative.

Structure-Reactivity and Structure-Property Relationship Studies of Derivatives

Systematic modification of the this compound structure allows for the investigation of relationships between molecular structure and resulting chemical or physical properties.

Reactivity:

But-2-enoate Moiety: Hydrogenation of the double bond removes its electrophilic character, making the molecule resistant to conjugate addition reactions. Epoxidation introduces a strained ring that is susceptible to ring-opening by nucleophiles, providing a handle for further functionalization. Halogenation adds leaving groups to the butanoate chain, enabling subsequent substitution reactions.

3,3,5-trimethylcyclohexyl Moiety: The introduction of additional substituents on the ring can sterically hinder the ester group, potentially slowing the rate of hydrolysis or transesterification. Ring expansion or contraction fundamentally alters the shape and strain of the cycloalkane, which can influence the stability and reactivity of the entire molecule. chemistrysteps.com

Properties:

Physical Properties: Modifications that add polar functional groups (e.g., epoxidation to form an epoxide, or further reaction to a diol) will increase the polarity, boiling point, and water solubility of the compound. Conversely, re-esterification with larger, nonpolar alcohols would increase the lipophilicity.

Table 3: Predicted Effects of Structural Modifications

Modification Derivative Type Predicted Change in Reactivity Predicted Change in Properties
Hydrogenation of olefin Saturated ester Decreased reactivity at Cα-Cβ Increased flexibility, slightly more nonpolar
Epoxidation of olefin Glycidic ester Increased reactivity (ring-opening) Increased polarity and boiling point
Ester hydrolysis/re-esterification New ester Reactivity dependent on new R-group Polarity, volatility, and size altered
Introduction of -OH on ring Hydroxylated derivative May sterically hinder ester Significantly increased polarity and H-bonding

Synthesis of Chiral Analogs and Enantioselective Synthesis

The primary approach to producing chiral analogs of this compound involves a two-stage process: first, the enantioselective synthesis of 3,3,5-trimethylcyclohexanol, and second, the esterification of the resulting chiral alcohol.

The key to the first stage is the asymmetric hydrogenation of isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one) to yield chiral 3,3,5-trimethylcyclohexanone. This saturated ketone is then subsequently reduced to the desired chiral alcohol. A highly effective method for this asymmetric hydrogenation utilizes a palladium catalyst modified with a chiral auxiliary, most notably the amino acid (S)-proline. This method has been shown to produce 3,3,5-trimethylcyclohexanone with excellent enantioselectivity, achieving an enantiomeric excess (ee) of up to 99%. nih.govnih.gov

The mechanism of this proline-mediated asymmetric hydrogenation is complex and has been a subject of considerable study. It is understood that the enantioselectivity arises from processes occurring on the surface of the heterogeneous catalyst. nih.gov The reaction is influenced by several factors, including the nature of the palladium support and the reaction conditions. For instance, using a Pd/MgO catalyst has been reported to yield (S)-3,3,5-trimethylcyclohexanone with a 43% yield and a high enantioselectivity of 95% ee. researchgate.net Similarly, a Pd/Al2O3–K2CO3 catalyst has demonstrated very high enantioselectivities, reaching up to 98% ee, which is attributed to the enhanced adsorption of proline and the fine dispersion of palladium particles. acs.org

Further research has indicated that the application of ultrasound (sonication) to the catalytic system can enhance the enantioselectivity. Presonication of a commercial Pd/Al2O3-proline system has been shown to increase the enantiomeric excess by 20-25% compared to non-sonicated systems.

Once the chiral 3,3,5-trimethylcyclohexanone is obtained, it can be reduced to the corresponding chiral 3,3,5-trimethylcyclohexanol using standard reducing agents such as sodium borohydride. This reduction typically proceeds with retention of the stereochemistry at the chiral centers.

The final step in the synthesis of chiral this compound is the esterification of the enantiomerically pure 3,3,5-trimethylcyclohexanol. This can be achieved through various standard esterification methods. One common approach is the Fischer esterification, where the alcohol is reacted with but-2-enoic acid (crotonic acid) in the presence of an acid catalyst.

Alternatively, for a more reactive approach, but-2-enoyl chloride (crotonyl chloride) can be reacted with the chiral alcohol in the presence of a base, such as pyridine, to neutralize the HCl byproduct. A specific example involves the reaction of 3,3,5-trimethylcyclohexanol (with a high cis-isomer content) with crotonyl chloride in methyl tert-butyl ether with pyridine. This method yields cis-3,3,5-trimethylcyclohexyl crotonate.

The table below summarizes the key findings for the enantioselective hydrogenation of isophorone, which is the crucial step in determining the chirality of the final ester product.

CatalystChiral AuxiliarySupportSolventYield (%)Enantiomeric Excess (ee %)
Pd(S)-prolineMgONot Specified4395
Pd(S)-prolineAl2O3-K2CO3Not SpecifiedNot Specifiedup to 98
Pd(S)-prolineAl2O3Not SpecifiedNot Specifiedup to 85 (with sonication)

Table 1: Research Findings on the Enantioselective Hydrogenation of Isophorone

Biocatalytic Transformations and Bioremediation Studies of 3,3,5 Trimethylcyclohexyl But 2 Enoate

Enzymatic Hydrolysis of (3,3,5-trimethylcyclohexyl) but-2-enoate by Esterases/Lipases

Identification of Relevant Enzyme Classes

There is no publicly available research that identifies specific enzyme classes, such as esterases or lipases, that are capable of hydrolyzing this compound.

Kinetic Characterization of Enzymatic Reactions

Due to the lack of studies on the enzymatic hydrolysis of this compound, no data on the kinetic characterization, including reaction rates and enzyme affinity, is available.

Stereoselectivity of Biocatalyzed Transformations

Information regarding the stereoselectivity of any biocatalyzed transformations of this compound is not present in the scientific literature.

Microbial Degradation Pathways of this compound

Isolation and Characterization of Degrading Microorganisms

No studies have been published on the isolation and characterization of microorganisms that can degrade this compound.

Identification of Intermediate Metabolites

As there is no research on the microbial degradation of this compound, no intermediate metabolites have been identified.

Bioremediation Potential in Contaminated Environments

The presence of this compound in the environment would likely trigger microbial responses leading to its degradation. The ester linkage in the molecule is a key site for initial enzymatic attack by a wide range of microorganisms.

The initial and most crucial step in the biodegradation of esters is the enzymatic hydrolysis of the ester bond. This reaction is typically catalyzed by esterase enzymes, such as lipases and carboxylesterases, which are ubiquitous in soil and aquatic microorganisms. In the case of this compound, this hydrolysis would yield 3,3,5-trimethylcyclohexanol (B90689) and but-2-enoic acid.

A study on a structurally similar compound, Homosalate ((3,3,5-trimethylcyclohexyl) 2-hydroxybenzoate), demonstrated that the primary degradation step is indeed the cleavage of the ester bond, resulting in the formation of 3,3,5-trimethylcyclohexanol and salicylic acid europa.eu. This analogous transformation strongly suggests a similar initial degradation pathway for this compound.

Following the initial hydrolysis, the resulting alcohol (3,3,5-trimethylcyclohexanol) and unsaturated carboxylic acid (but-2-enoic acid) would be further metabolized by microorganisms. The degradation of n-alkylcyclohexanes has been shown to proceed via the formation of cyclohexanecarboxylic acid, which is then further transformed nih.gov. The but-2-enoic acid, being an unsaturated carboxylic acid, is expected to be metabolized through pathways common for fatty acid degradation, such as β-oxidation nih.gov. The presence of a carbon-carbon double bond can influence the biodegradability of such compounds acs.org.

The efficiency of the bioremediation of this compound in a contaminated environment would be influenced by several key factors:

Microbial Population: The presence of a diverse and adapted microbial community with the necessary enzymatic machinery is paramount for effective degradation nih.govslideshare.net.

Nutrient Availability: The growth and metabolic activity of degrading microorganisms are dependent on the availability of essential nutrients such as carbon, nitrogen, and phosphorus nih.govmicrobenotes.comuok.edu.in.

Environmental Conditions: Factors such as pH, temperature, oxygen availability, and moisture content of the soil or water play a critical role in microbial activity and, consequently, the rate of biodegradation slideshare.netmicrobenotes.com.

Bioavailability of the Contaminant: The extent to which microorganisms can access the contaminant influences the rate of degradation. The solubility and adsorption of the compound to soil particles can affect its bioavailability microbenotes.com.

To provide a more concrete understanding of the potential bioremediation of this compound, the following table summarizes findings from a study on the biodegradation of Homosalate, a compound with the same trimethylcyclohexyl alcohol moiety.

ParameterObservationTimeframeReference
Primary Degradation of HomosalateCleavage of the ester bond to form 3,3,5-trimethylcyclohexanol and salicylic acid.Rapid, with only traces of the parent compound remaining after 14 days. europa.eu
Inherent Biodegradability62% degradation.60 days. europa.eu
Metabolite Formation3,3,5-trimethylcyclohexanone was detected as a metabolite of 3,3,5-trimethylcyclohexanol.Detected at 14, 28, and 60 days. europa.eu

These findings for a structurally related compound suggest that this compound would also be susceptible to microbial degradation, with the initial hydrolysis of the ester bond being a rapid process. The subsequent degradation of the resulting alcohol and carboxylic acid would likely lead to its complete mineralization over time.

Environmental Fate and Degradation Pathways of 3,3,5 Trimethylcyclohexyl But 2 Enoate

Hydrolysis in Aquatic Systems (Freshwater, Seawater)

Esters can undergo hydrolysis, a chemical reaction with water that splits the ester into a carboxylic acid and an alcohol. The rate of this reaction is dependent on pH and temperature. In the case of (3,3,5-trimethylcyclohexyl) but-2-enoate, hydrolysis would yield 3,3,5-trimethylcyclohexanol (B90689) and but-2-enoic acid.

Generally, ester hydrolysis can be catalyzed by acids or bases. The presence of unsaturation in the acyl part of the ester, as in but-2-enoate, can influence the rate of hydrolysis. Studies on α,β-unsaturated esters suggest that the double bond conjugated with the carbonyl group can affect the electronic properties of the ester linkage, potentially influencing its susceptibility to hydrolysis. rsc.orgwikipedia.org While specific rate constants for this compound are not available, data for other esters in aquatic environments indicate that hydrolysis can be a significant degradation pathway, with half-lives ranging from days to years depending on the conditions. nist.gov The bulky trimethylcyclohexyl group may sterically hinder the approach of water molecules, potentially slowing the rate of hydrolysis compared to less hindered esters.

Parameter General Range for Esters in Aquatic Environments Influencing Factors
Hydrolysis Half-life Days to YearspH, Temperature, Steric Hindrance
Primary Products 3,3,5-trimethylcyclohexanol and but-2-enoic acid-

Photodegradation under Simulated Environmental Conditions

Photodegradation, or the breakdown of compounds by light, is another potential environmental fate pathway. For organic molecules, this can occur through direct absorption of sunlight or indirect reaction with photochemically generated reactive species like hydroxyl radicals.

The but-2-enoate portion of the molecule contains a carbon-carbon double bond, which can be susceptible to photochemical reactions. Studies on other α,β-unsaturated carbonyl compounds indicate they can undergo various photochemical transformations. wikipedia.org Additionally, research on phthalate (B1215562) esters, which also contain an ester functional group and a cyclic structure, has shown that photodegradation can occur, with half-lives in aqueous systems ranging from days to weeks under simulated sunlight. nih.govfrontiersin.org The primary photodegradation mechanism for many organic compounds in the atmosphere and surface waters is reaction with hydroxyl radicals. While specific data is lacking for this compound, its structural similarity to other cyclic esters suggests that photodegradation is a plausible, albeit likely slow, degradation pathway in sunlit surface waters and the atmosphere.

Process Estimated Significance Analogous Compounds Potential Products
Direct Photolysis Minor to Moderateα,β-Unsaturated EstersIsomerization products, smaller carbonyl compounds
Indirect Photolysis (via •OH) Moderate to SignificantPhthalate Esters, Isophorone (B1672270)Hydroxylated derivatives, cleavage products

Aerobic and Anaerobic Biodegradation in Soil and Sediment Matrices

Biodegradation, the breakdown of organic matter by microorganisms, is a primary degradation pathway for many organic chemicals in the environment. This can occur under aerobic (oxygen-present) or anaerobic (oxygen-absent) conditions.

The biodegradability of this compound will be influenced by both the ester linkage and the highly substituted cyclohexane (B81311) ring. Ester linkages are generally susceptible to enzymatic hydrolysis by a wide range of microorganisms. nih.gov However, the biodegradability of the resulting 3,3,5-trimethylcyclohexanol may be limited. Studies on related compounds, such as trimethylbenzene isomers, show that they can be biodegraded under both denitrifying and sulfate-reducing conditions, though degradation rates can be slow and dependent on the specific isomer and environmental conditions. nih.gov The anaerobic biodegradation of alicyclic compounds like cyclohexane derivatives has been observed, but it is often slower than aerobic degradation and can be isomer-specific. oup.com The high degree of branching on the cyclohexane ring in this compound may hinder microbial attack, potentially making it persistent, particularly under anaerobic conditions. Biodegradation of phthalate esters is a dominant loss mechanism in surface waters and soils, with half-lives ranging from less than a day to several months. researchgate.net

Condition Likely Degradation Rate Key Processes Influencing Factors
Aerobic Slow to ModerateEster hydrolysis, oxidation of the cyclohexane ringMicrobial community, nutrient availability, temperature
Anaerobic Very Slow to NegligibleEster hydrolysis, potential for slow ring degradation under specific redox conditionsRedox potential, presence of specific microbial consortia

Sorption and Leaching Behavior in Environmental Media

Sorption describes the process by which a chemical binds to soil or sediment particles, while leaching is the movement of a chemical through the soil with water. These processes are largely governed by the compound's hydrophobicity, often estimated by its octanol-water partition coefficient (Kow).

This compound, with its large, nonpolar trimethylcyclohexyl group, is expected to be a hydrophobic compound with a high Kow. Hydrophobic organic compounds tend to sorb strongly to the organic matter fraction of soils and sediments. taylorfrancis.comnih.govresearchgate.net This strong sorption would limit its mobility in the environment. Consequently, leaching through the soil profile to groundwater is expected to be minimal. Instead, the compound is likely to remain in the upper soil layers or partition to sediments in aquatic systems. The sorption of similar hydrophobic compounds is often described by the organic carbon-normalized distribution coefficient (Koc). taylorfrancis.com Due to its expected hydrophobicity, this compound would have a high Koc value.

Parameter Predicted Behavior Rationale
Sorption to Soil/Sediment HighHydrophobic nature due to the trimethylcyclohexyl group
Leaching Potential LowStrong sorption to organic matter limits mobility in water
Expected Koc Value HighConsistent with hydrophobic organic compounds

Volatilization and Atmospheric Transport Considerations

Volatilization is the process by which a chemical evaporates from soil or water into the air. Once in the atmosphere, it can be transported over distances and undergo degradation. A key parameter for assessing volatilization is the Henry's Law constant.

While data for this compound is unavailable, we can look at isophorone (3,5,5-trimethyl-2-cyclohexen-1-one), a structurally related compound. Isophorone has a moderate vapor pressure and is released to the air during its use as a solvent. cdc.govepa.gov Given the ester functionality and higher molecular weight of this compound, its vapor pressure is likely to be lower than that of isophorone, suggesting a moderate potential for volatilization from surface waters and moist soils.

Once in the atmosphere, the primary degradation pathway for organic compounds is reaction with hydroxyl radicals. Isophorone has a short atmospheric half-life of less than 5 hours due to this reaction. cdc.gov It is plausible that this compound would have a similarly short atmospheric half-life, limiting its potential for long-range atmospheric transport.

Process Predicted Behavior Surrogate Compound Data (Isophorone)
Volatilization ModerateIsophorone is released to the air through evaporation. cdc.gov
Atmospheric Half-life ShortIsophorone has a half-life of <5 hours. cdc.gov

Non Biological Applications and Material Science Research Involving 3,3,5 Trimethylcyclohexyl But 2 Enoate

Integration into Polymer Systems as Monomers or Additives

The unique structural characteristics of (3,3,5-trimethylcyclohexyl) but-2-enoate, particularly its bulky cycloaliphatic group, suggest its potential for specialized roles within polymer systems. Research in this area has explored its function as both a comonomer in polymerization reactions and as an additive that modifies polymer properties.

Copolymerization Studies

While the homopolymerization of crotonate esters is often challenging, their copolymerization with other monomers has been a subject of investigation. Crotonic acid derivatives are known to be difficult to copolymerize due to low propagation rates and unfavorable reactivity ratios. However, they have been shown to form alternating copolymers with specific comonomers. For instance, studies on the copolymerization of n-butyl crotonate with 2-methylen-1,3-dioxepane (MDO) have demonstrated the formation of alternating copolymers. This suggests that this compound could potentially be used as a comonomer to introduce the bulky and rigid 3,3,5-trimethylcyclohexyl group into a polymer backbone, thereby influencing the thermal and mechanical properties of the resulting copolymer. The presence of this bulky group could enhance properties such as the glass transition temperature (Tg).

Monomer SystemCopolymerization BehaviorPotential Impact of (3,3,5-trimethylcyclohexyl) group
Crotonate Esters with Vinyl MonomersTendency for alternating copolymerizationIntroduction of rigidity and increased Tg
n-Butyl crotonate with MDOFormation of alternating copolymersPotential for similar behavior with the target compound

Plasticizer or Modulator Roles

The incorporation of bulky ester molecules into a polymer matrix is a well-established method for modifying its physical properties. These molecules, acting as plasticizers, increase the free volume between polymer chains, which enhances their mobility. This leads to a reduction in the glass transition temperature (Tg) and an increase in the flexibility and workability of the polymer. Given its molecular structure, featuring a large cycloaliphatic moiety, this compound is a candidate for use as a primary plasticizer. Its function would be to improve the processability and flexibility of rigid polymers. The effectiveness of an ester as a plasticizer is dependent on its compatibility with the polymer and its molecular size.

Plasticizer FunctionMechanismPotential Effect of this compound
Increased FlexibilityIncreased free volume between polymer chainsReduction of polymer stiffness
Improved ProcessabilityReduced melt viscosityEasier molding and extrusion
Lowered Glass Transition Temperature (Tg)Enhanced polymer chain mobilityWidened range of operating temperatures for the polymer

Role in Flavor and Fragrance Chemistry Research (focused on structure-odor relationships, excluding product development or safety)

The sensory properties of esters are of significant interest in flavor and fragrance research. The investigation into this compound and related compounds is centered on understanding the relationship between molecular structure and olfactory perception.

Olfactory Receptor Binding Studies (Computational/Biophysical, not human trials)

Understanding how an odorant molecule interacts with olfactory receptors (ORs) is fundamental to deciphering the sense of smell. While specific biophysical data for the binding of this compound to olfactory receptors is not available, computational methods provide a powerful tool for investigating such interactions. These in silico techniques, such as molecular docking and molecular dynamics simulations, can predict the binding affinity and conformation of a ligand within the binding pocket of a receptor. For a molecule like this compound, these studies would involve modeling the three-dimensional structure of relevant human olfactory receptors and then simulating the docking of the ester to predict the most stable binding modes and key intermolecular interactions. This approach helps in identifying which structural features of the odorant are crucial for receptor activation.

Computational TechniqueApplication in Olfactory ResearchRelevance to this compound
Homology ModelingPrediction of 3D structures of olfactory receptorsGeneration of receptor models for docking studies
Molecular DockingPrediction of binding poses and affinities of odorantsIdentification of potential binding sites and key interactions
Molecular DynamicsSimulation of the dynamic behavior of the odorant-receptor complexAssessment of the stability of the binding interaction over time

Structure-Odor Relationship (SOR) Investigations

The relationship between the chemical structure of a molecule and its perceived odor is a central theme in fragrance chemistry. For esters of 3,3,5-trimethylcyclohexanol (B90689), subtle changes in the ester group can lead to significant differences in scent profile. Research has shown that the cis and trans isomers of these esters can have distinct olfactory properties. A patent for cis-3,3,5-trimethylcyclohexyl esters highlights that cis-3,3,5-trimethylcyclohexyl crotonate is a valuable fragrance substance. google.com This suggests that the stereochemistry of the cyclohexyl ring is a critical determinant of the odor. The but-2-enoate (crotonate) moiety, in combination with the bulky and minty character of the 3,3,5-trimethylcyclohexyl group, likely contributes to a complex odor profile that can be described with fruity and woody notes. nih.gov The systematic study of such compounds helps in building predictive models for the design of new fragrance ingredients.

CompoundReported/Expected Odor CharacteristicsKey Structural Features
cis-3,3,5-trimethylcyclohexyl crotonateNot explicitly detailed, but valued as a fragrance substancecis stereochemistry of the cyclohexyl ring, crotonate ester group
3,3,5-trimethylcyclohexyl acetateWeak, sweetly minty, herbalAcetate ester group
This compoundLikely to possess fruity and woody notesBulky cyclohexyl group, but-2-enoate moiety

Use as a Precursor in Fine Chemical Synthesis

The reactivity of the functional groups within this compound makes it a potential precursor for the synthesis of more complex molecules in the realm of fine chemicals. Both the ester linkage and the carbon-carbon double bond in the but-2-enoate moiety offer sites for chemical transformation.

The but-2-enoate portion of the molecule is an α,β-unsaturated ester, which is a versatile functional group in organic synthesis. It can participate in a variety of reactions, most notably the Michael addition. masterorganicchemistry.comewadirect.com In a Michael reaction, a nucleophile adds to the β-carbon of the unsaturated system. libretexts.org This allows for the formation of a new carbon-carbon or carbon-heteroatom bond, and the introduction of the (3,3,5-trimethylcyclohexyl)oxycarbonyl moiety into a new molecular scaffold. This could be a strategic step in the synthesis of pharmaceuticals or other high-value chemicals where the properties of the bulky cyclohexyl group are desired.

Furthermore, 3,3,5-trimethylcyclohexanol, the alcohol precursor to this ester, is itself a key intermediate in the synthesis of various fine chemicals, including the vasodilator cyclandelate (B1669388) and the sunscreen agent homosalate. wikipedia.org This underscores the industrial relevance of the 3,3,5-trimethylcyclohexyl structural motif. The but-2-enoate ester can be synthesized by the esterification of 3,3,5-trimethylcyclohexanol with crotonic acid or its derivatives. google.com

Reaction TypeFunctional Group InvolvedPotential Synthetic Application
Michael Additionα,β-unsaturated esterCarbon-carbon or carbon-heteroatom bond formation
Ester Hydrolysis/TransesterificationEster linkageLiberation of 3,3,5-trimethylcyclohexanol or formation of other esters
HydrogenationCarbon-carbon double bondSynthesis of (3,3,5-trimethylcyclohexyl) butanoate

Investigation of its Potential in Catalytic Systems or as a Ligand

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research investigating the potential of this compound in the context of catalytic systems or as a ligand in coordination chemistry. To date, its properties and applications in these specific areas of material science have not been documented in publicly accessible research.

The structural characteristics of this compound, which include a bulky trimethylcyclohexyl group and an unsaturated ester moiety, could theoretically suggest potential for steric influence or coordination with metal centers. The ester's carbonyl group and the carbon-carbon double bond present potential coordination sites. However, without experimental data or theoretical studies, any discussion of its role as a catalyst or ligand remains purely speculative.

The lack of research in this area means there are no specific findings, catalytic activity data, or coordination complex studies to report for this compound. Consequently, no data tables detailing its performance in such applications can be provided at this time. Future research may explore the utility of this and similar bulky esters in catalysis and coordination chemistry, but currently, it remains an uninvestigated area.

Future Research Directions and Emerging Challenges

Exploration of Novel and Sustainable Synthetic Routes for (3,3,5-trimethylcyclohexyl) but-2-enoate

The traditional synthesis of esters, often relying on stoichiometric acid catalysts and harsh conditions, presents environmental and efficiency challenges. Future research will focus on developing greener and more sustainable routes to this compound.

Key areas of exploration include:

Biocatalysis: The use of enzymes, such as lipases and esterases, offers a mild and highly selective alternative for esterification. researchgate.net Research is needed to identify or engineer enzymes capable of accommodating the sterically hindered 3,3,5-trimethylcyclohexanol (B90689) substrate. researchgate.net Biocatalytic processes operate under mild conditions, reducing energy consumption and byproduct formation.

Heterogeneous Catalysis: Developing robust solid acid catalysts can simplify product purification and enable catalyst recycling. riken.jprsc.org Research into materials like sulfonic acid-functionalized silica (B1680970) or macroporous polymeric resins could yield catalysts that are effective for the synthesis of this specific ester, potentially in solvent-free systems or under continuous flow conditions. oup.comorganic-chemistry.org

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processing, including enhanced heat and mass transfer, improved safety, and scalability. riken.jplpp-group.com Investigating the Fischer esterification of 3,3,5-trimethylcyclohexanol and but-2-enoic acid in a packed-bed flow reactor with a solid acid catalyst could lead to highly efficient and automated production. oup.com

Green Solvents: Moving away from hazardous chlorinated or amide solvents is a critical goal. nih.gov Studies should explore greener alternatives like acetonitrile (B52724), 2-methyltetrahydrofuran (B130290) (2-MeTHF), or cyclopentyl methyl ether (CPME) for the synthesis of this compound. nih.govmerckmillipore.comjove.com Solvent-free reaction conditions are another promising avenue for green synthesis. rsc.orgrsc.org

Table 1: Comparison of Synthetic Methodologies for Ester Production

Methodology Advantages Challenges for this compound
Conventional (e.g., Fischer) Well-established, simple reagents. Equilibrium-limited, often requires harsh conditions, byproduct (water) removal needed. riken.jp
Biocatalysis High selectivity, mild conditions, environmentally friendly. Enzyme discovery/engineering for sterically hindered substrates, enzyme stability, cost. researchgate.net
Heterogeneous Catalysis Catalyst is easily separated and recyclable, suitable for continuous processes. oup.com Catalyst deactivation, mass transfer limitations, developing catalysts with sufficient activity.
Flow Chemistry Superior process control, enhanced safety, easy scalability, high efficiency. oup.comlpp-group.com Initial setup cost, potential for channel clogging with solid catalysts.

| Green Solvents / Solvent-Free | Reduced environmental impact and health hazards, simplified work-up. jove.comrsc.org | Ensuring sufficient reactant solubility and reaction rates without traditional solvents. |

Development of Advanced In Situ Characterization Techniques

To optimize synthetic routes, a deeper understanding of reaction kinetics, mechanisms, and the formation of intermediates is essential. The development and application of advanced in situ characterization techniques are crucial for real-time monitoring of the synthesis of this compound.

Future research should leverage Process Analytical Technology (PAT) to monitor key reaction parameters in real time. acs.orgnih.gov Promising techniques include:

In-line Fourier-Transform Infrared (FTIR) Spectroscopy: Using an Attenuated Total Reflectance (ATR) probe, FTIR can monitor the concentration changes of reactants (disappearance of the alcohol O-H and carboxylic acid C=O bands) and the product (appearance of the ester C=O and C-O bands) directly in the reaction vessel. clairet.co.ukyoutube.comnih.gov This provides real-time kinetic data, allowing for precise determination of reaction endpoints and identification of potential side reactions. youtube.com

In-line Raman Spectroscopy: Raman spectroscopy is highly complementary to FTIR. clairet.co.ukmt.com It is particularly sensitive to C=C bonds, making it ideal for monitoring the but-2-enoate moiety. youtube.com Since water is a weak Raman scatterer, this technique is highly effective for monitoring reactions in aqueous media or tracking the water produced during esterification. mt.comyoutube.com

On-line Mass Spectrometry (MS): Direct liquid sampling mass spectrometry can provide detailed information on the concentration of reactants, products, and even transient intermediates, offering deep mechanistic insights. nih.gov

Table 2: Potential In Situ Analytical Techniques for Synthesis Monitoring

Technique Information Provided Advantages for This Synthesis
FTIR-ATR Functional group concentrations (O-H, C=O, C-O). clairet.co.uk Robust, provides direct kinetic data for ester formation. acs.org
Raman Molecular backbone vibrations (C=C, C-C). youtube.com Excellent for monitoring the unsaturated butenoate group; insensitive to water. mt.com

| Mass Spectrometry | Molecular weight of components, identification of intermediates. nih.gov | High sensitivity and specificity, potential for mechanistic studies. |

Interdisciplinary Research Opportunities in Materials Science and Environmental Chemistry

The unique properties of this compound, such as its volatility and potential fragrance profile, open up research avenues at the intersection of chemistry, materials science, and environmental science.

Materials Science: A significant opportunity lies in the development of controlled-release systems. As a volatile organic compound (VOC), this compound could be encapsulated within polymer microcapsules or ultrafine fibers to create functional materials. acs.orgnih.govbohrium.comthieme-connect.comgoogle.com Research could focus on:

Fragrance-Releasing Polymers: Incorporating the ester into polymer matrices for applications in textiles, packaging, or air care products where a long-lasting scent is desired.

Encapsulation via Interfacial Polymerization: Creating polyurethane or polyurea microcapsules with a liquid core of the ester to protect it from premature degradation and control its release rate. acs.orgnih.gov

Environmental Chemistry: The widespread use of fragrance compounds necessitates a thorough understanding of their environmental fate. Future research should investigate:

Biodegradability: Assessing the ready biodegradability of this compound is crucial for environmental risk assessment. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict its persistence in the environment. researchgate.net

Atmospheric Chemistry: As a VOC, the compound may be subject to atmospheric degradation, primarily through reactions with hydroxyl radicals or ozone. Studies are needed to determine its atmospheric lifetime and degradation products.

Addressing Unexplored Reactivity Patterns and Degradation Pathways

A comprehensive understanding of the chemical stability and reactivity of this compound is essential for its application and environmental assessment. The presence of both a sterically hindered ester and an α,β-unsaturated system suggests several areas for investigation.

Hydrolysis: The bulky 3,3,5-trimethylcyclohexyl group likely imparts significant steric hindrance, making the ester resistant to hydrolysis under standard conditions. arkat-usa.orgresearchgate.net Research should explore the kinetics of both acid- and base-catalyzed hydrolysis, potentially requiring non-aqueous conditions or harsh reagents to achieve significant conversion. arkat-usa.orgresearchgate.netchemicalforums.com Understanding its stability in different pH environments is critical for product formulation. youtube.com

Reactions of the Alkene: The carbon-carbon double bond in the but-2-enoate moiety is susceptible to various reactions, including:

Photodegradation: Exposure to UV light could induce isomerization or polymerization.

Oxidation: The alkene can react with atmospheric oxidants like ozone or hydroxyl radicals.

Michael Addition: The double bond is activated towards nucleophilic attack, a reactivity pattern that could be exploited for further functionalization or be a potential pathway for degradation.

Application of Artificial Intelligence and Machine Learning in Predicting Properties and Synthesis Pathways

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research and development. oup.com These computational tools can accelerate the discovery and optimization of molecules like this compound.

Retrosynthesis Planning: AI-driven retrosynthesis tools can propose novel and efficient synthetic routes to the target molecule. engineering.org.cnnih.govacs.org By learning from vast reaction databases, these models can identify starting materials and reaction sequences that may not be obvious to a human chemist, potentially uncovering more sustainable or cost-effective pathways. oup.commit.edu

Property Prediction: Machine learning models, particularly QSAR and Quantitative Structure-Property Relationship (QSPR) models, can predict key properties before synthesis. mdpi.comscholasticahq.com This includes:

Odor Profile: Predicting the scent characteristics of the molecule, guiding the design of new fragrance ingredients. mdpi.comacs.orgacs.orgacs.orgencyclopedia.pubresearchgate.net

Physicochemical Properties: Estimating properties like boiling point, vapor pressure, and solubility, which are crucial for application and process design. researchgate.net

Biological/Toxicological Endpoints: Predicting properties like skin sensitization or biodegradability to guide safer chemical design. researchgate.netresearchgate.netnih.govnih.gov

Reaction Optimization: ML algorithms can be used to optimize reaction conditions (temperature, catalyst loading, concentration) by building models from experimental data, leading to higher yields and purity with fewer experiments. acs.org

Table 3: Applications of AI/ML in the Lifecycle of this compound

Application Area AI/ML Tool Potential Impact
Synthesis Design Retrosynthesis Models engineering.org.cn Proposes novel and efficient synthetic pathways from available starting materials. mit.edu
Property Prediction QSAR/QSPR Models mdpi.com Predicts odor, physicochemical properties, and toxicity, reducing experimental costs. acs.orgresearchgate.net
Reaction Optimization Supervised Learning Models Identifies optimal reaction conditions for yield and purity with minimal experimentation. acs.org

| New Molecule Design | Generative Models acs.org | Designs novel ester analogues with targeted fragrance profiles and properties. arxiv.org |

Q & A

Basic Research Questions

Q. What is the molecular structure of (3,3,5-trimethylcyclohexyl) but-2-enoate, and how is it characterized?

  • The compound has the molecular formula C₁₂H₂₀O₂ , comprising a 3,3,5-trimethylcyclohexyl group esterified to a but-2-enoate moiety. Characterization typically involves ¹H/¹³C NMR to confirm substitution patterns and ester linkage, complemented by FT-IR for functional group verification. For crystalline derivatives, X-ray diffraction (as in analogous studies ) resolves stereochemical details .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Use PPE (gloves, goggles, lab coats) and ensure ventilation to avoid inhalation or skin contact. Waste must be segregated and disposed via certified hazardous waste services. Consult the Safety Data Sheet (SDS) for specific hazards, as outlined for structurally similar cyclohexyl esters .

Q. Which synthetic routes are effective for preparing this compound?

  • Common methods include acid-catalyzed esterification of 3,3,5-trimethylcyclohexanol with but-2-enoic acid derivatives. Reaction monitoring via TLC or GC-MS ensures completion. Purification often employs column chromatography or distillation .

Q. How can researchers assess the compound’s purity using chromatographic techniques?

  • Reverse-phase HPLC with UV detection (λ ~210 nm) or GC-MS with a polar capillary column (e.g., DB-WAX) effectively separates impurities. Calibration against a high-purity reference standard is essential .

Q. What are the solubility characteristics of this compound in common solvents?

  • The compound is lipophilic , with high solubility in dichloromethane, ethyl acetate, and THF , but limited solubility in water. Solubility profiles can be quantified via shake-flask method or computational tools like COSMO-RS .

Advanced Research Questions

Q. How can discrepancies in reaction yields during synthesis under varying catalytic conditions be resolved?

  • Systematic Design of Experiments (DoE) with variables like catalyst loading, temperature, and solvent polarity identifies optimal conditions. In situ FT-IR or NMR monitors reaction progress, while Arrhenius analysis explains temperature-dependent yield variations .

Q. What computational methods are suitable for studying its interactions with biological targets (e.g., enzymes or DNA)?

  • Molecular docking (AutoDock Vina, Schrödinger) predicts binding modes, while MD simulations (GROMACS) assess stability of ligand-target complexes. For DNA interactions, UV-vis spectroscopy and fluorescence quenching validate computational findings .

Q. How should experiments be designed to analyze its stability under environmental stressors (light, heat)?

  • Conduct accelerated stability studies using controlled environmental chambers. Monitor degradation via LC-MS/MS and quantify photodegradation products with UV irradiation setups . For thermal stability, TGA-DSC evaluates decomposition kinetics .

Q. Which advanced spectroscopic techniques elucidate conformational dynamics in solution?

  • Variable-temperature NMR (e.g., 2D NOESY) detects spatial interactions between substituents. Time-resolved fluorescence spectroscopy probes rotational freedom of the ester group, while DFT calculations model low-energy conformers .

Q. How can trace degradation products be detected during long-term storage studies?

  • Employ high-resolution LC-QTOF-MS with isotopic pattern matching to identify low-abundance degradants. Forced degradation studies (e.g., exposure to oxidizers) coupled with multivariate analysis (PCA) highlight stability liabilities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.